molecular formula C8H5BrCl2O2 B6328152 Methyl 3-bromo-2,5-dichlorobenzoate CAS No. 933585-62-7

Methyl 3-bromo-2,5-dichlorobenzoate

Cat. No. B6328152
CAS RN: 933585-62-7
M. Wt: 283.93 g/mol
InChI Key: OHMVBWKRRWAFOK-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2,5-dichlorobenzoate” is a chemical compound with the CAS Number: 933585-62-7 . It has a molecular weight of 283.94 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Methyl 3-bromo-2,5-dichlorobenzoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer in the preparation of pharmaceuticals. It has also been used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs. In addition, this compound has been used in the study of enzyme kinetics, as a model compound for studying the structure and function of proteins, and in the study of the structure and function of DNA.

Mechanism of Action

Target of Action

Methyl 3-bromo-2,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

Its bioavailability could be influenced by factors such as its lipophilicity and molecular weight (283.94) . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature , as suggested by its storage temperature of 2-8°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment. More research is needed to understand these potential influences.

Advantages and Limitations for Lab Experiments

The use of Methyl 3-bromo-2,5-dichlorobenzoate in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in aqueous and organic solvents. It is also relatively non-toxic, and can be used in a wide range of concentrations. However, there are some limitations to its use. It can react with other compounds, and it can be degraded by light and heat.

Future Directions

There are several potential future directions for the use of Methyl 3-bromo-2,5-dichlorobenzoate. It could be used to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. It could also be used to study the structure and function of proteins and DNA. Additionally, it could be used to study the effects of environmental stressors on cells, and to study the effects of drugs on gene expression. Finally, it could be used to study the interactions between drugs and other molecules, such as receptors.

Synthesis Methods

Methyl 3-bromo-2,5-dichlorobenzoate can be synthesized in several ways. The most common method is by the reaction of dichlorobenzoic acid with bromine in the presence of a base. This reaction is carried out in an aqueous medium and yields this compound in high yields. Other methods of synthesis include the use of bromoacetyl bromide and bromoacetic acid.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do in case of skin or eye contact .

properties

IUPAC Name

methyl 3-bromo-2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVBWKRRWAFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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